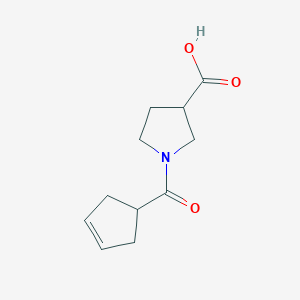
Acide (cyclopent-3-ène-1-carbonyl)pyrrolidine-3-carboxylique
Vue d'ensemble
Description
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid is a compound that features a five-membered pyrrolidine ring . This compound is used for pharmaceutical testing . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis pathway for this compound involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed . A new route was developed to design esters of gem-dicarboxylic acids of cyclopentene series by CH alkylation of diethyl malonate with cis-1,4-dichlorobutene .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are known for their versatility in chemical reactions . They can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Découverte et développement de médicaments
Le cycle pyrrolidine, un composant principal de ce composé, est largement utilisé en chimie médicinale. Il sert d'échafaudage polyvalent pour la création de composés biologiquement actifs en raison de sa nature saturée et de la présence d'une hybridation sp3 . Cela permet une exploration efficace de l'espace pharmacophore et contribue à la stéréochimie de la molécule, améliorant la couverture tridimensionnelle et conduisant potentiellement à de nouveaux candidats médicaments.
Études de stéréochimie
La stéréogénicité des carbones du cycle pyrrolidine en fait un excellent candidat pour étudier les effets de la stéréochimie sur l'activité biologique. Différents stéréoisomères peuvent se lier aux protéines énantiosélectives de manière unique, influençant le profil biologique des candidats médicaments . Cet aspect est crucial pour la conception de nouveaux composés ayant des effets thérapeutiques spécifiques.
Synthèse d'agents antiémétiques
Ce composé peut être utilisé comme intermédiaire dans la synthèse du mésylate de dolasétron, un agent antiémétique utilisé pour prévenir les nausées et les vomissements causés par la chimiothérapie . Son rôle dans le processus de synthèse met en évidence son importance dans la production de médicaments cliniquement pertinents.
Études de relation structure-activité (SAR)
L'influence du cycle pyrrolidine sur l'activité biologique peut être étudiée par l'analyse SAR. En examinant l'orientation spatiale des substituants et leurs configurations, les chercheurs peuvent déterminer comment ces facteurs affectent l'interaction du composé avec les cibles biologiques . Ces informations sont essentielles pour optimiser l'efficacité et la sécurité des produits pharmaceutiques.
Modélisation pharmacophore
En raison de sa non-planéité et du phénomène de « pseudo-rotation », le cycle pyrrolidine peut être utilisé dans la modélisation pharmacophore pour représenter une gamme de conformations et d'orientations . Cela aide à identifier et à concevoir de nouveaux composés ayant des activités biologiques souhaitées.
Mécanisme D'action
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid acts as an electrophilic reagent in organic synthesis. Its reaction with cyclopentadiene produces a cyclopentenone, which can then be further reacted to produce a variety of products. The reaction of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid with ethyl chloroformate or ethyl bromoacetate produces cyclopentenol derivatives, which can be used in the synthesis of drugs and agrochemicals.
Biochemical and Physiological Effects
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid is not known to have any biochemical or physiological effects on humans or animals. It is not known to have any toxic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid is a useful reagent for organic synthesis due to its low cost and availability. It is also relatively stable, making it suitable for use in laboratory experiments. However, 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid has potential applications in the synthesis of drugs, agrochemicals, and other organic compounds. It could also be used in the development of new catalysts for organic synthesis. Additionally, further research could be conducted to explore the potential use of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid in the synthesis of polymers and other materials. Finally, further research could be conducted to explore the potential use of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid in the synthesis of bioactive compounds.
Propriétés
IUPAC Name |
1-(cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10(8-3-1-2-4-8)12-6-5-9(7-12)11(14)15/h1-2,8-9H,3-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNVVIYFNWQARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466250.png)
![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)
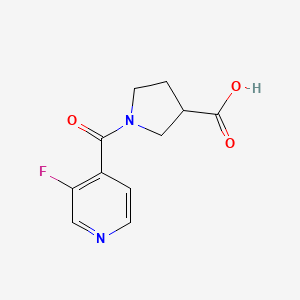

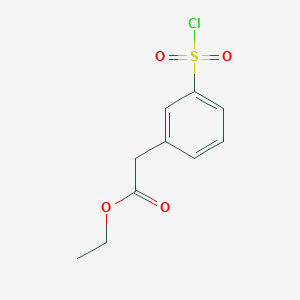
![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)

![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)
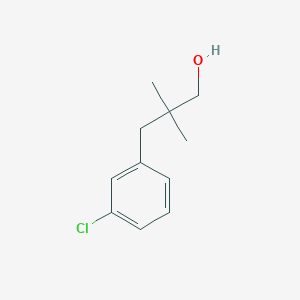

![2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1466268.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1466269.png)
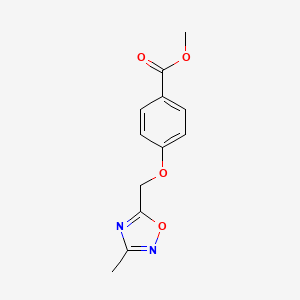
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)